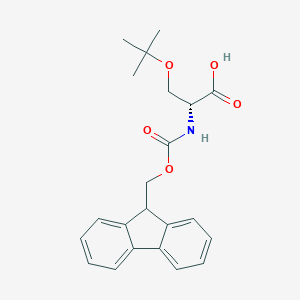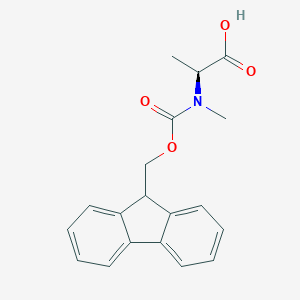
Fmoc-L-Pipecolic acid
Vue d'ensemble
Description
Fmoc-L-Pipecolic acid is a compound that is widely used in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of Fmoc-L-Pipecolic acid involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . This process yields a 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . A simpler, redox-neutral system was then constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .Molecular Structure Analysis
The molecular structure of Fmoc-L-Pipecolic acid is C21H21NO4 . The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-Pipecolic acid has a molecular weight of 351.4 . It has a melting point of 149-153°C and a boiling point of 561.6±43.0°C . It is soluble in methanol .Applications De Recherche Scientifique
Biocatalytic Synthesis
Fmoc-L-Pipecolic acid can be produced using biocatalytic syntheses . This involves using purified and immobilised enzymes for the production of this key building block . Two ex vivo strategies have been developed, one involving a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase , and the other combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase . These methods offer an alternative to traditional chemical synthesis or in vivo production .
Pharmaceutical Applications
Fmoc-L-Pipecolic acid is incorporated in natural products with anticancer or antibiotic activity . It serves as a precursor to some simple manmade bioactive molecules, such as amide anaesthetic drugs (Mepivacaine and Ropivacaine) .
Chemical Industry Applications
In the chemical industry, Fmoc-L-Pipecolic acid has gained interest due to its potential applications . It can be produced efficiently using recombinant Corynebacterium glutamicum strains by expanding the natural L-lysine biosynthetic pathway .
Organocatalyst in Stereoselective Reactions
Pipecolic acid can be used as a chiral organocatalyst in stereoselective Mannich reactions .
Building Block in Peptidic Catalysts
It can also serve as a building block in peptidic catalysts .
Diketopiperzine Scaffolds
Fmoc-L-Pipecolic acid can be used in the creation of diketopiperzine scaffolds .
Mécanisme D'action
Target of Action
The primary target of Fmoc-L-Pipecolic acid is the amine group of amino acids . The compound is frequently used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-L-Pipecolic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group that can be removed later in the synthesis process .
Biochemical Pathways
The use of Fmoc-L-Pipecolic acid in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added .
Result of Action
The result of Fmoc-L-Pipecolic acid’s action is the successful synthesis of peptides with a high degree of control over the sequence and structure . The use of the Fmoc group allows for the stepwise addition of amino acids, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-L-Pipecolic acid is influenced by several environmental factors. The efficiency of Fmoc protection and deprotection can be affected by the pH and temperature of the reaction . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used for Fmoc deprotection .
Safety and Hazards
Orientations Futures
Fmoc-L-Pipecolic acid is a key building block in the production of many useful microbial secondary metabolites . Understanding its biogenesis would be a significant step toward the mutasynthesis of novel analogs . It is also becoming increasingly important in materials science due to its self-assembling properties .
Propriétés
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006601 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pipecolic acid | |
CAS RN |
86069-86-5 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Fmoc-L-pipecolic acid chloride preferred over its active ester form in certain peptide synthesis scenarios?
A1: The research paper highlights that using Fmoc-L-pipecolic acid chloride in the synthesis of the hexapeptide cyclo-(D-Phe-Ile-D-Pip-Pip-D-(N-Me)Phe-Pro) proved advantageous []. Specifically, when incorporated in the di- to tripeptide step, the acid chloride form prevented the formation of diketopiperazine, a common side reaction observed with active ester couplings in this sequence. This suggests that the higher reactivity of the acid chloride form helps overcome this specific synthetic challenge.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















